molecular formula C8H15NO6 B12438293 4-Acetamido-2,6-dideoxy-D-glucose

4-Acetamido-2,6-dideoxy-D-glucose

Cat. No.: B12438293
M. Wt: 221.21 g/mol
InChI Key: NXOIDIQQIJEXGY-KEWYIRBNSA-N
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Description

4-Acetamido-2,6-dideoxy-D-glucose is a derivative of glucose, characterized by the presence of an acetamido group at the 4th position and the absence of hydroxyl groups at the 2nd and 6th positions. This compound is a type of amino sugar, which plays a crucial role in various biological processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2,6-dideoxy-D-glucose typically involves the modification of 2-acetamido-2-deoxy-D-glucose. One common method includes the conversion of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside to benzyl 2-acetamido-3-O-benzyl-1-2,6-dideoxy-α-D-glucopyranoside.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2,6-dideoxy-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be deeply oxidized into carboxyl groups through a 6-electron pathway, resulting in products like gluconic acid and glucaric acid .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like 4-acetamido-TEMPO and catalysts such as air-breathing Pt-C . These reactions typically occur under mild conditions, such as room temperature.

Major Products: The major products formed from the oxidation of this compound include gluconic acid and glucaric acid .

Scientific Research Applications

4-Acetamido-2,6-dideoxy-D-glucose has a wide range of applications in scientific research. It is used in the study of cellular glycosaminoglycan and protein synthesis, where it serves as a potential inhibitor or modifier of cellular glycoconjugates . Additionally, it is employed in the development of sugar-based fuel cells due to its deep oxidation capabilities . This compound also plays a role in the synthesis of other complex molecules and is used in various biochemical assays.

Mechanism of Action

The mechanism of action of 4-Acetamido-2,6-dideoxy-D-glucose involves its incorporation into metabolic pathways where it can act as an enzymatic inhibitor or a substrate analog. For example, its incorporation into glycosaminoglycans can result in premature chain termination or inhibition of normal sugar metabolites . Additionally, its oxidation products can participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(2S,3S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-4(2-10)15-8(14)7(13)6(5)12/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1

InChI Key

NXOIDIQQIJEXGY-KEWYIRBNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO

Canonical SMILES

CC(=O)NC1C(OC(C(C1O)O)O)CO

Origin of Product

United States

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